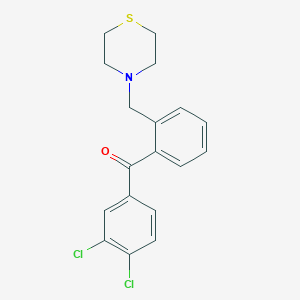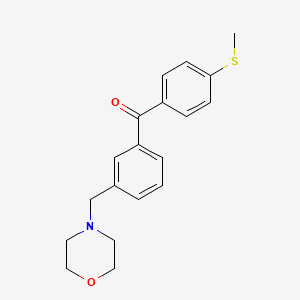
3-Morpholinomethyl-4'-thiomethylbenzophenone
Descripción general
Descripción
3-Morpholinomethyl-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C19H19NO2S . It has a molecular weight of 325.43 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Morpholinomethyl-4’-thiomethylbenzophenone is complex, as indicated by its molecular formula C19H19NO2S . Unfortunately, the specific details about its molecular structure are not provided in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis
“3-Morpholinomethyl-4’-thiomethylbenzophenone” is a chemical compound that can be synthesized from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .
Biological and Therapeutic Effects
Morpholine-containing compounds, like “3-Morpholinomethyl-4’-thiomethylbenzophenone”, have been recognized for their diverse biological and therapeutic effects . They have exhibited remarkable antimicrobial, anti-inflammatory, and attention deficit hyperactivity disorder (ADHD) therapeutic effects .
Industrial Applications
Synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors, surface-active agents, and organocatalysts, as well as ligands for catalysts .
Pharmaceutical Properties
Other synthetic morpholine-containing compounds have shown significant pharmaceutical properties such as Reboxetine and Moclobemide (antidepressants), and Emorfazone 3 (antipyretic and analgesic) . Additionally, Phendimetrazine proved effective as an anti-obesity drug .
Alzheimer’s Disease Research
Recent studies have reported the inhibitory effects of morpholine-based compounds on enzymes involved in the progression of Alzheimer’s disease (AD). Compounds 4 and 5 have emerged as potent inhibitors of the legumain enzyme (AEP) in mouse models , offering potential therapeutic interventions for AD.
In Silico Evaluation
An in silico evaluation was performed to investigate the potential inhibitory activity of the synthesized products against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity .
Mecanismo De Acción
Safety and Hazards
Safety precautions for handling 3-Morpholinomethyl-4’-thiomethylbenzophenone include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be handled under inert gas and protected from moisture . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
(4-methylsulfanylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-18-7-5-16(6-8-18)19(21)17-4-2-3-15(13-17)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIIFHXPZZYYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643079 | |
| Record name | [4-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinomethyl-4'-thiomethylbenzophenone | |
CAS RN |
898765-32-7 | |
| Record name | Methanone, [4-(methylthio)phenyl][3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



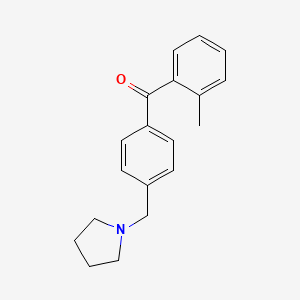


![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone](/img/structure/B1614167.png)


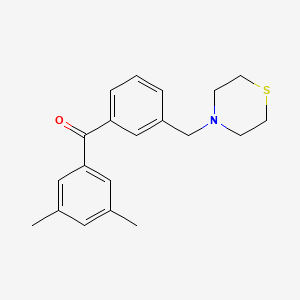
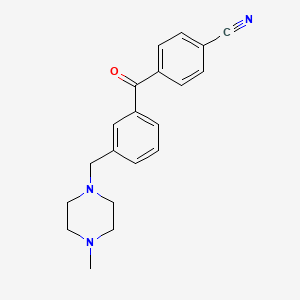
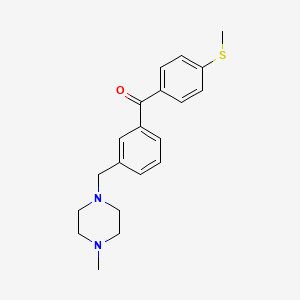
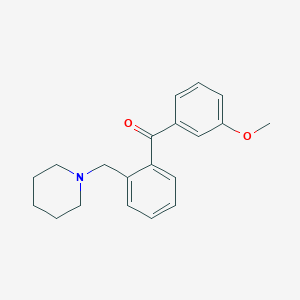
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1614182.png)
![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)

